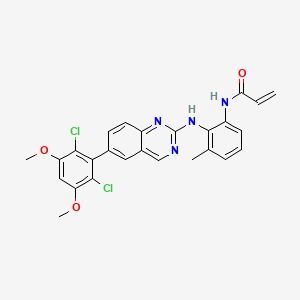

(R)-5-(8-Chloroisoquinolin-3-Ylamino)-3-(1-(Dimethylamino)propan-2-Yloxy)pyrazine-2-Carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor with an IC(50) of 13.3 nmol/L on the isolated human enzyme. This compound abrogates an etoposide-induced G(2) arrest with an IC(50) of 55 nmol/L in HT29 cells, and significantly enhances the cell killing of gemcitabine and SN38 by 3.0- to 29-fold in several colon tumor lines in vitro and in a p53-dependent fashion. Biomarker studies have shown that SAR-020106 inhibits cytotoxic drug-induced autophosphorylation of CHK1 at S296 and blocks the phosphorylation of CDK1 at Y15 in a dose-dependent fashion both in vitro and in vivo. SAR-020106 represents a novel class of CHK1 inhibitors that can enhance antitumor activity with selected anticancer drugs in vivo and may therefore have clinical utility.

科学的研究の応用

Glioblastoma Therapy

SAR-020106 has been found to be a potent sensitizer for DNA damage-induced cell death in glioblastoma therapy . It significantly reduces the clonogenicity of tumor cells, which is the ability of cells to produce new colonies. The compound selectively enhances cell death in tumors defective of non-homologous end joining (NHEJ), a pathway that repairs double-strand breaks in DNA .

Radiosensitization

The compound has been used as a radiosensitizer, enhancing the effects of radiation therapy . This is particularly useful in cancer treatment, where radiation is often used to kill cancer cells.

Chemotherapy Enhancement

SAR-020106 has been shown to enhance the cell-killing effects of chemotherapeutic drugs like gemcitabine and SN38 . This enhancement was found to be significant and occurred in a p53-dependent fashion .

Checkpoint Inhibition

SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor . CHK1 is a serine/threonine kinase associated with DNA damage–linked S and G2-M checkpoint control. Inhibiting CHK1 can disrupt these checkpoints, potentially leading to increased cell death in cancer cells .

DNA Damage Repair Disruption

The compound disrupts homologous recombination, a major pathway for repairing double-strand breaks in DNA . This disruption can lead to increased DNA damage in cancer cells, making them more susceptible to treatment .

Neurotoxicity

Studies have shown that SAR-020106 does not affect the number of nestin-positive neural progenitor cells, suggesting a low risk of neurotoxicity . This is important as it indicates that the compound may not have harmful effects on the nervous system.

作用機序

- Primary Target : SAR-020106 is an ATP-competitive and selective inhibitor of checkpoint kinase 1 (CHK1) . CHK1 plays a crucial role in the DNA damage response pathway, regulating cell cycle progression and ensuring genomic stability.

- DNA Damage Response : When cells encounter DNA damage (e.g., due to radiation or chemotherapy), CHK1 becomes activated. SAR-020106 binds to the ATP-binding site of CHK1, inhibiting its kinase activity . This disruption prevents CHK1 from phosphorylating downstream substrates.

- Enhanced DNA Damage : SAR-020106 enhances radiation-induced DNA damage, making tumor cells more susceptible to treatment . It synergizes with other DNA-damaging agents like temozolomide (TMZ) and decitabine (5-aza-dC).

- Downstream Effects : By blocking CHK1, SAR-020106 impairs homologous recombination repair and non-homologous end joining (NHEJ) pathways. This exacerbates DNA damage, promoting apoptosis and reducing clonogenicity .

- Potential for p53-Mutated Cells : Selectively enhanced cell death in p53-mutated tumors may occur due to defects in NHEJ .

- ADME Properties : While specific pharmacokinetic data for SAR-020106 are not widely available, its potency (IC50 of 13.3 nM) suggests good cellular permeability and bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

特性

IUPAC Name |

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJWIBAMIKCMV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)